![molecular formula C10H9BrN4O B8136153 5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8136153.png)
5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a bromine atom at the 5-position, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at the 3-position of the pyrazolo[3,4-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-1H-pyrazolo[3,4-b]pyridine. This can be achieved by bromination of 1H-pyrazolo[3,4-b]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.
Cyclopropylation: The brominated intermediate is then subjected to cyclopropylation. This step involves the reaction of the brominated compound with cyclopropylamine in the presence of a base such as potassium carbonate or sodium hydride to form the N-cyclopropyl derivative.
Carboxamide Formation: Finally, the N-cyclopropyl intermediate is reacted with a suitable carboxylating agent, such as ethyl chloroformate or carbonyldiimidazole, to introduce the carboxamide group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, such as converting the carboxamide to a carboxylic acid or an amine.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
科学研究应用
5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide exerts its effects involves the inhibition of specific molecular targets, such as TRKs. By binding to the kinase domain of these receptors, the compound prevents their activation and subsequent signal transduction pathways, which are crucial for cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .
相似化合物的比较
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl and carboxamide groups, making it less specific in its biological activity.
N-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide: Similar but without the bromine atom, which may affect its reactivity and binding affinity.
Uniqueness
5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is unique due to the combination of its bromine, cyclopropyl, and carboxamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted therapeutic applications and advanced material development.
属性
IUPAC Name |
5-bromo-N-cyclopropyl-2H-pyrazolo[3,4-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-5-3-7-8(10(16)13-6-1-2-6)14-15-9(7)12-4-5/h3-4,6H,1-2H2,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDRKSQXINOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C3C=C(C=NC3=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
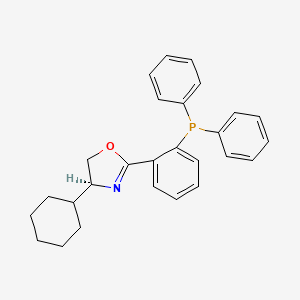


![(R)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B8136094.png)
![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B8136099.png)
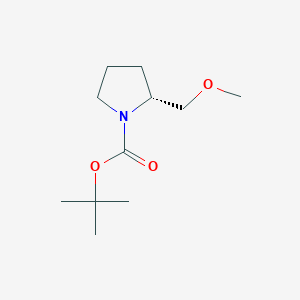
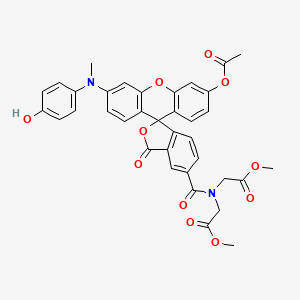
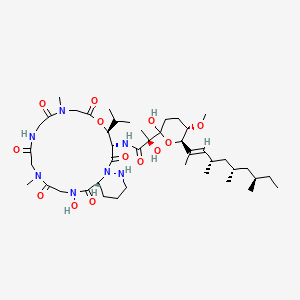
![4-Amino-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8136132.png)
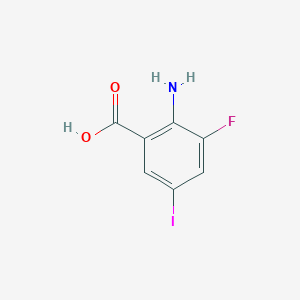

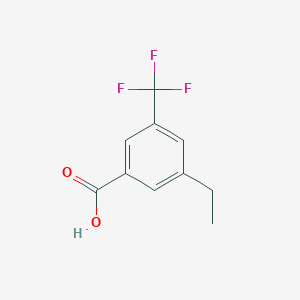
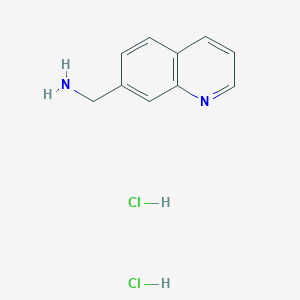
![(1S,9S)-11-acetyl-5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8136174.png)
